![molecular formula C10H6Br2 B1630475 1,5-Dibromonaphthalene CAS No. 7351-74-8](/img/structure/B1630475.png)
1,5-Dibromonaphthalene
Overview
Description
1,5-Dibromonaphthalene is an organic compound with the molecular formula C10H6Br2. It is a derivative of naphthalene, where two bromine atoms are substituted at the 1 and 5 positions of the naphthalene ring. This compound is known for its use in various chemical reactions and applications in scientific research.
Mechanism of Action
Target of Action
1,5-Dibromonaphthalene is a chemical compound with the molecular formula C10H6Br2 . . This compound is primarily used as a building block in the synthesis of other complex molecules .
Mode of Action
It is known to be used in the synthesis of other compounds, where it can undergo reactions such as electrophilic substitution . .
Biochemical Pathways
As a building block in chemical synthesis, it is involved in the formation of other complex molecules . .
Result of Action
It is known that this compound can be used to synthesize 1,5-di(anthracen-2-yl)naphthalene (1,5-DAN), which has strong blue solid-state emission with high-efficiency charge transport ability .
Action Environment
It is recommended that this compound be stored at room temperature, preferably in a cool and dark place .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Dibromonaphthalene can be synthesized through the bromination of naphthalene. The reaction involves the use of bromine as the brominating agent. The regioselectivity of the bromination can be influenced by the choice of catalyst and reaction conditions. For instance, using calcined montmorillonite KSF clay as a catalyst at room temperature can yield a mixture rich in this compound .
Industrial Production Methods
In industrial settings, the bromination of naphthalene is typically carried out using bromine in the presence of a solvent such as methylene chloride. The reaction is conducted at elevated temperatures to ensure complete bromination. The product is then purified through crystallization or other separation techniques to obtain pure this compound .
Chemical Reactions Analysis
Types of Reactions
1,5-Dibromonaphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium borohydride for reduction and various nucleophiles for substitution reactions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate can be used to oxidize this compound.
Major Products Formed
Substitution Reactions: Products include derivatives where bromine atoms are replaced with other functional groups.
Oxidation Reactions: Products include oxidized forms of naphthalene derivatives.
Scientific Research Applications
1,5-Dibromonaphthalene (1,5-DBN) is a brominated naphthalene derivative with diverse applications, particularly in scientific research. It serves as a building block in organic semiconductors and is used in the synthesis of materials for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) .
Applications in Semiconductor Research
This compound is a crucial component in the creation of organic semiconductors . Its brominated structure allows for facile reactions, making it a versatile building block in synthesizing complex organic molecules .
Key applications:
- OLEDs and OFETs : 1,5-DBN is utilized in the production of materials for OLEDs and OFETs .
- Organic Photovoltaics : It is also used in the synthesis of organic photovoltaic materials .
- 1,5-Di(anthracen-2-yl)naphthalene (1,5-DAN) : 1,5-DBN is used to prepare 1,5-DAN, which exhibits strong blue solid-state emission and high-efficiency charge transport capabilities. Single-crystal mobility of 1,5-DAN can reach as high as 8.41 cm V s, with a photoluminescence quantum yield of up to 20.54% . The unique structure of 1,5-DAN, with a large torsion angle between the substituents and core, results in a blue emission, distinguishing it from 2,6-positions substituted molecules .
Synthesis and Regioselectivity
The synthesis of this compound can be achieved through the bromination of 1-bromonaphthalene . The regioselectivity of this reaction can be influenced by various factors, including catalysts and reaction conditions .
Regioselective Synthesis :
- Catalysts : Structured solids like Synclyst 13 and KSF clay can catalyze the regioselective synthesis of this compound .
- Reaction Conditions : The use of different catalysts and varying reaction times can affect the yield and selectivity of the reaction. For instance, KSF clay can yield 40% of pure this compound .
Table: Synthesis of this compound Using Different Catalysts
Catalyst | Yield of this compound | Reaction Time |
---|---|---|
Synclyst 13 | 91% (1,4-Dibromonaphthalene) | 6 hours |
KSF Clay | 40% | 45 minutes |
Chemical and Physical Properties
This compound has specific chemical and physical properties that make it suitable for various applications .
Key Properties :
- CAS Number : 7351-74-8
- Chemical Formula : CHBr
- Molecular Weight : 285.97 g/mol
- Purity : >98%
- Melting Point : 130 °C
- Appearance : White to off-white powder/crystals
Environmental Research
While not a primary application, naphthalene and its derivatives, including this compound, have been studied in the context of environmental monitoring and pollution .
Environmental Studies :
- Intercontinental Pollution Transport : Naphthalene oxidation has been examined in studies focusing on the impact of intercontinental pollution transport .
- Chemometric Modeling : Chemometric methods are employed to analyze and interpret large datasets obtained from environmental monitoring of organic contaminants .
Comparison with Similar Compounds
Similar Compounds
- 1,4-Dibromonaphthalene
- 1,8-Dibromonaphthalene
- 2,6-Dibromonaphthalene
Uniqueness
1,5-Dibromonaphthalene is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. Compared to other dibromonaphthalene isomers, this compound exhibits distinct regioselectivity in its reactions, making it valuable for specific synthetic applications .
Biological Activity
1,5-Dibromonaphthalene (DBN) is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound, focusing on its anticancer properties, toxicity, and environmental impacts.
Chemical Structure and Properties
This compound is a dibrominated derivative of naphthalene, characterized by the presence of bromine atoms at the 1 and 5 positions of the naphthalene ring. Its molecular formula is C₁₀H₈Br₂, and it exhibits properties typical of halogenated aromatic compounds, including lipophilicity and potential bioactivity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of naphthalene derivatives, including this compound. The mechanisms of action often involve apoptosis induction and cell cycle arrest in cancer cells.
Case Study: Anticancer Properties
- In a study evaluating various naphthalene derivatives, it was found that certain compounds exhibited significant cytotoxicity against breast cancer cell lines (MDA-MB-231). While specific data on this compound was not detailed in this study, the broader category of naphthalene derivatives shows promise in cancer treatment .
- Another study focused on the synthesis of novel naphthalene-chalcone derivatives demonstrated that these compounds could inhibit key enzymes involved in cancer progression, suggesting a potential role for dibromonaphthalene derivatives in similar pathways .
Toxicity and Health Effects
The health effects associated with exposure to naphthalene and its derivatives have been extensively documented. Epidemiological studies suggest that exposure to naphthalene can lead to respiratory issues and other systemic effects.
Toxicological Findings
- A systematic review identified significant health risks associated with naphthalene exposure, including links to cancer. Specifically, case reports indicated increased incidences of laryngeal and colorectal cancers among populations exposed to naphthalene .
- Animal studies have shown that high doses of naphthalene can lead to hemolytic anemia and other toxic effects. The available data suggest that while this compound may share some toxicological characteristics with naphthalene, further research is needed to quantify these effects specifically for DBN .
Environmental Impact
The environmental persistence of halogenated compounds like this compound raises concerns regarding their ecological impact. Studies indicate that these compounds can accumulate in the environment and pose risks to aquatic life.
Environmental Studies
- Research has shown that halogenated compounds can disrupt endocrine systems in wildlife. The degradation pathways for such compounds are complex and can lead to the formation of more toxic metabolites .
- The potential for bioaccumulation necessitates careful monitoring and regulation of compounds like this compound in industrial applications.
Summary Table: Biological Activity Overview
Properties
IUPAC Name |
1,5-dibromonaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Br2/c11-9-5-1-3-7-8(9)4-2-6-10(7)12/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZYAFTZIQWCKOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2Br)C(=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70348522 | |
Record name | 1,5-dibromonaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70348522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7351-74-8 | |
Record name | 1,5-dibromonaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70348522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,5-Dibromonaphthalene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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